Cas no 1025512-44-0 (2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile)

2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile 化学的及び物理的性質
名前と識別子
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- (2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile
- 2-((4-METHYLPHENYL)SULFONYL)-3-((4-(TRIFLUOROMETHOXY)PHENYL)AMINO)PROP-2-ENENITRILE
- 2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile
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- MDL: MFCD00245145
- インチ: 1S/C17H13F3N2O3S/c1-12-2-8-15(9-3-12)26(23,24)16(10-21)11-22-13-4-6-14(7-5-13)25-17(18,19)20/h2-9,11,22H,1H3/b16-11-
- InChIKey: MMVKWIMVDYFUAL-WJDWOHSUSA-N
- ほほえんだ: S(/C(/C#N)=C\NC1C=CC(=CC=1)OC(F)(F)F)(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 645
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 87.6
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-10786-1MG |
(2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile |
1025512-44-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | MS-10786-50MG |
(2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile |
1025512-44-0 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | MS-10786-20MG |
(2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile |
1025512-44-0 | >90% | 20mg |
£76.00 | 2023-04-18 | |
abcr | AB161438-10 g |
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile; . |
1025512-44-0 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB161438-1 g |
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile; . |
1025512-44-0 | 1 g |
€211.30 | 2023-07-20 | ||
Key Organics Ltd | MS-10786-10MG |
(2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile |
1025512-44-0 | >90% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB161438-5g |
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile; . |
1025512-44-0 | 5g |
€377.50 | 2024-06-12 | ||
Key Organics Ltd | MS-10786-100MG |
(2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile |
1025512-44-0 | >90% | 100mg |
£146.00 | 2025-02-08 | |
abcr | AB161438-5 g |
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile; . |
1025512-44-0 | 5 g |
€377.50 | 2023-07-20 | ||
Key Organics Ltd | MS-10786-5MG |
(2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile |
1025512-44-0 | >90% | 5mg |
£46.00 | 2025-02-08 |
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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10. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrileに関する追加情報
Recent Advances in the Study of 2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile (CAS: 1025512-44-0)
The compound 2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile (CAS: 1025512-44-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the compound's role as a potent inhibitor of specific protein kinases involved in inflammatory and oncogenic pathways. The presence of the trifluoromethoxy group and the sulfonyl moiety in its structure enhances its binding affinity and selectivity towards target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mode and interactions with key amino acid residues in the active site of target enzymes.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating cellular signaling pathways associated with inflammation and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile exhibited significant anti-proliferative activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. Additionally, the compound showed favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Further investigations have explored the compound's potential as a therapeutic agent for autoimmune diseases. A recent preclinical study demonstrated its ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of rheumatoid arthritis. These findings suggest that the compound could serve as a lead structure for the development of novel anti-inflammatory drugs.
Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research is focused on structural modifications to improve its therapeutic index and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials.
In conclusion, 2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile represents a versatile scaffold with significant potential in drug discovery. Its unique chemical properties and demonstrated biological activities make it a valuable subject of study for researchers in the chemical biology and medicinal chemistry fields. Future studies should aim to further elucidate its mechanisms of action and explore its applications in other therapeutic areas.
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